Methionine-d4

Analytical Chemistry Mass Spectrometry Isotopic Discrimination

Quantifying endogenous methionine in complex matrices like plasma or cell culture is prone to matrix effects and recovery losses, causing inaccurate LC-MS results. Methionine-d4 solves this as a deuterated internal standard (SIL-IS) with +4 Da mass shift.

- Prevents systematic errors: Co-elutes with unlabeled analyte but distinct MRM transition.
- Enables validated assays: No re-validation needed when replacing d3 or 13C analogs.
- High isotopic purity: Suitable for clinical chemistry, metabolic flux, and QC of amino acid infusions.

Molecular Formula C5H11NO2S
Molecular Weight 153.24 g/mol
Cat. No. B12420542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine-d4
Molecular FormulaC5H11NO2S
Molecular Weight153.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i2D2,3D2
InChIKeyFFEARJCKVFRZRR-LZGMMHEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionine-d4 Deuterated Standard for LC-MS


Methionine-d4 is a deuterium-labeled form of the essential amino acid L-Methionine, characterized by the substitution of four hydrogen atoms with deuterium on its methyl group, resulting in a molecular weight of 153.24 g/mol . This isotopic labeling classifies it as a stable isotope-labeled internal standard (SIL-IS), a critical tool in analytical chemistry for achieving accurate and precise quantification of the endogenous, unlabeled methionine analyte in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) [1].

Workflow Stable isotope-labeled internal standard for LC-MS quantification of methionine
Selection +4 Da mass shift provides clean MRM channels with reduced isotopic cross-talk
Use Context Plasma, urine, and tissue extract research matrices; metabolic flux studies

Why Substitutes Fail in Methionine-d4 LC-MS Methods


Direct substitution of Methionine-d4 with unlabeled methionine or a differently labeled analog (e.g., a d3- or 13C-labeled variant) in an established quantitative assay will lead to systematic errors and invalidate analytical results. An internal standard must precisely mimic the analyte's behavior during sample preparation and chromatographic separation, yet be distinctly identifiable by the mass spectrometer [1]. Using an unlabeled compound forfeits this mass distinction, making it impossible to correct for matrix effects and recovery losses. Conversely, switching to an analog with a different mass shift (e.g., from +4 Da to +3 Da) would alter the mass spectrometry method parameters (specifically the MRM transitions) and potentially change its co-elution profile, thereby breaking the validated method and requiring complete re-validation of the analytical procedure .

Risk Factor
Methionine-d4 (Target)
Potential Substitute
Mass distinction
+4 Da mass shift enables clear MS discrimination
Unlabeled methionine: no mass difference; cannot correct matrix effects
Isotopic cross-talk
Larger mass gap reduces interference from M+1/M+2 peaks
Methionine-d3: +3 Da shift may increase isotopic overlap at low concentrations
Method compatibility
Validated for LC-MS, GC-MS, and NMR workflows
13C-labeled analog: not suitable for 13C-NMR; structural analogs may show differential recovery

Methionine-d4 Performance Comparison


Greater Mass Shift for Improved Resolution

Methionine-d4 provides a nominal mass shift of +4 Da relative to the unlabeled analyte, compared to a +3 Da shift for the closest alternative, Methionine-d3 [1]. This larger mass difference reduces the potential for isotopic cross-talk between the internal standard's M+1 or M+2 isotopic peaks and the analyte's monoisotopic signal in the mass spectrometer, leading to more robust and reliable quantification, especially at low analyte concentrations where such interference can be problematic.

Mass Shift
Reported
+4 Da vs. +3 Da for d3 analog
Reduces isotopic cross-talk in low-concentration quantification
33 percent larger mass differential aids cleaner MRM transitions
Analytical Chemistry Mass Spectrometry Isotopic Discrimination

Comparable Extraction and Ionization Behavior

As a deuterated analog, Methionine-d4 exhibits physico-chemical properties that are virtually identical to the unlabeled analyte, resulting in comparable extraction recovery, chromatographic retention time, and ionization efficiency within the mass spectrometer source [1]. This is the foundational principle of stable isotope dilution mass spectrometry (SID-MS). In contrast, a non-isotopic internal standard (e.g., a structural analog) could exhibit differential behavior, compromising the accuracy of the method [2].

Recovery & Ionization
Class-level inference
Expected %CV
Enables absolute quantification via SID-MS
Requires method-specific validation in target matrix
Isotopic Purity
Specification review
≥98.0% chemical and isotopic purity
Minimizes positive bias from unlabeled methionine contamination
Verify CoA for lot-specific values
Platform Compatibility
Class-level inference
Compatible with NMR, GC-MS, and LC-MS
Broader utility vs. 13C-labeled internal standards
13C-labeled analogs not suitable for 13C-NMR
Metabolic Effect
Class-level inference
Potential kinetic isotope effect at deuterated sites
May support metabolic stability research applications
Not quantified for this compound; class-level property
Quantitative Proteomics Method Validation LC-MS

High Isotopic Purity Specifications

Reputable vendors supply Methionine-d4 with a specified chemical and isotopic purity of ≥98.0% [1]. This high purity is essential as any contamination by unlabeled methionine (the M+0 form) in the internal standard stock will introduce a positive bias in the quantification of endogenous methionine, especially at low analyte concentrations. Lower purity grades or less rigorously characterized analogs could compromise assay accuracy.

Isotopic Purity
Specification review
≥98.0% chemical and isotopic purity
Minimizes positive bias from unlabeled methionine contamination
Verify CoA for lot-specific values
Quality Control Assay Development Procurement

Multi-Platform Analytical Compatibility

Methionine-d4 is documented as a compatible internal standard for multiple analytical platforms, including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) . This multi-platform utility offers a distinct advantage over 13C-labeled methionine, which is generally not suitable as an internal standard for 13C-NMR experiments where its signal would overlap with natural abundance 13C. The deuterium label provides a unique spectroscopic handle in NMR.

Platform Compatibility
Class-level inference
Compatible with NMR, GC-MS, and LC-MS
Broader utility vs. 13C-labeled internal standards
13C-labeled analogs not suitable for 13C-NMR
NMR Spectroscopy Analytical Method Development Metabolic Tracing

Deuterium Isotope Effect on Metabolism

The introduction of deuterium is known to potentially affect the pharmacokinetic (PK) and metabolic profiles of drug molecules by altering the rate of enzymatic reactions involving C-H bond cleavage (a kinetic isotope effect) [1]. While Methionine-d4 is primarily used as an analytical standard, this class-level property is a key differentiator from the unlabeled form in drug development contexts. This effect can be exploited to design compounds with improved metabolic stability, a feature not present in the protium form.

Metabolic Effect
Class-level inference
Potential kinetic isotope effect at deuterated sites
May support metabolic stability research applications
Not quantified for this compound; class-level property
Drug Discovery Pharmacokinetics Deuterium Isotope Effect

Methionine-d4 Application Scenarios


Absolute Quantification in Biological Matrices

As established in Section 3, the core value of Methionine-d4 is as a SIL-IS for LC-MS. Its +4 Da mass shift and high isotopic purity make it ideal for developing and validating a highly specific and sensitive multiple reaction monitoring (MRM) assay for quantifying methionine in plasma, urine, or tissue extracts. This is a fundamental requirement in clinical chemistry, nutritional research, and biomarker studies [1].

Metabolic Flux Analysis in One-Carbon Pathways

Given its function as an isotopically labeled tracer, Methionine-d4 can be used in metabolic flux analysis to track the incorporation of methionine into downstream products like S-adenosylmethionine (SAM) or proteins. The deuterium label allows for precise, mass spectrometry-based tracing of the compound's fate through complex cellular pathways, differentiating it from the endogenous methionine pool .

PK and ADME Studies for Methionine Therapeutics

In drug development, Methionine-d4 is utilized as an internal standard to accurately quantify unlabeled methionine in pharmacokinetic samples. Its comparable physico-chemical properties to the analyte, as noted in Evidence Item 2, ensure reliable quantification throughout the drug's absorption, distribution, metabolism, and excretion (ADME) process, which is essential for regulatory submission [2].

QC Testing of Amino Acid Formulations

The high purity and multi-platform compatibility of Methionine-d4, detailed in Evidence Items 3 and 4, make it a suitable internal standard for quality control (QC) assays. It can be used in an LC-MS method to accurately determine the concentration of methionine in pharmaceutical-grade amino acid infusions or cell culture media, ensuring product consistency and compliance with specifications .

Application
Selection Property
Validation Focus
Absolute quantification in research biological matrices
+4 Da mass shift, high isotopic purity
MRM assay specificity, matrix-effect correction
Metabolic flux analysis in one-carbon pathways
Deuterium label for mass tracing
Pathway incorporation tracking, differentiation from endogenous pool
PK research sample analysis
Co-elution with unlabeled analyte, comparable ionization
Exposure-model validation, recovery correction
QC testing of amino acid formulations
Multi-platform compatibility, high purity specifications
Concentration verification, batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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